molecular formula C15H18N2O4 B12473695 (2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid

(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid

Cat. No.: B12473695
M. Wt: 290.31 g/mol
InChI Key: NRFLSOCEGGWWGU-UHFFFAOYSA-N
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Description

(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a sec-butyl group and a phenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-aminobenzoic acid with sec-butyl isocyanate to form the intermediate 3-[(sec-butyl)carbamoyl]benzoic acid. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-({3-[(tert-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid
  • (2E)-3-({3-[(isopropyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid
  • (2E)-3-({3-[(methyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid

Uniqueness

(2E)-3-({3-[(sec-butyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

4-[3-(butan-2-ylcarbamoyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H18N2O4/c1-3-10(2)16-15(21)11-5-4-6-12(9-11)17-13(18)7-8-14(19)20/h4-10H,3H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)

InChI Key

NRFLSOCEGGWWGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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